

Advanced Control of STEP Values in Multilayer Nickel Systems

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: Hex-3-yne-1,6-diol

CAS No.: 85655-98-7

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Technical Support Center & Troubleshooting Guide

To: R&D Scientists, Process Engineers, and Materials Researchers From: Senior Application Scientist, Surface Finishing Division Subject: Optimization and Troubleshooting of Electrochemical Potential Differences (STEP) in Duplex Nickel Systems

Core Concept: The Electrochemical "Sacrifice"

In high-performance corrosion protection—critical for automotive components and medical device housings—we rely on Duplex Nickel Systems. This system functions not by creating an impermeable barrier, but by engineering a specific electrochemical failure mode.

The STEP (Simultaneous Thickness and Electrochemical Potential) test (ASTM B764) measures the potential difference (

) between two nickel layers:

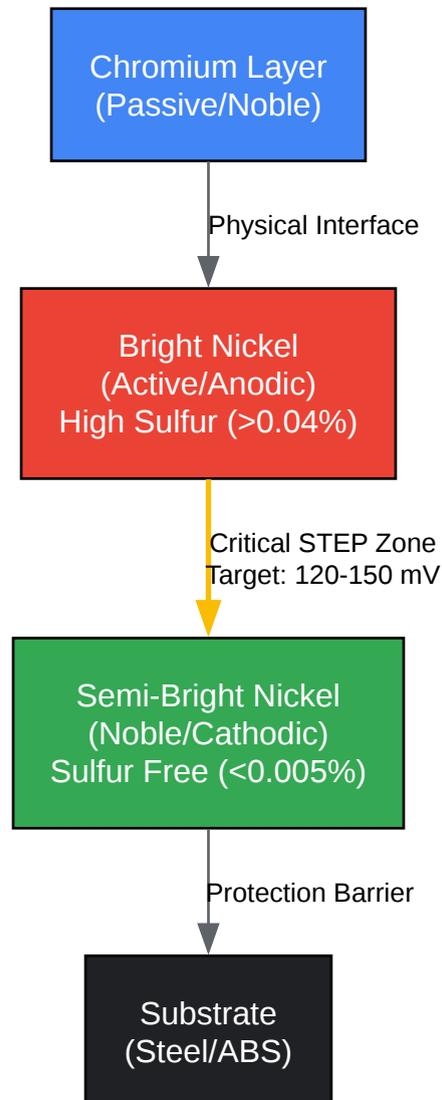
- Semi-Bright Nickel (SB): The bottom layer.[1] Sulfur-free (<0.005%).[1] Noble (Cathodic).[1]
- Bright Nickel (B): The top layer.[2] Sulfur-rich (>0.04%).[3] Active (Anodic).

The Mechanism: When corrosion penetrates the Chromium layer, the potential difference (

) forces the corrosion to spread laterally through the sacrificial Bright Nickel layer, protecting the underlying Semi-Bright layer and the substrate.

Visualization: The Potential Staircase

The following diagram illustrates the ideal electrochemical potential hierarchy required to prevent substrate corrosion.



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Caption: Electrochemical hierarchy. The Bright Ni (Red) must be anodic to the Semi-Bright Ni (Green) to ensure lateral corrosion spread.

Diagnostic Framework: Troubleshooting STEP Values

The following Q&A modules address specific failure modes encountered in R&D and production environments.

Module A: Low STEP Values (mV)

Symptom: The potential difference is insufficient. Corrosion will pit straight through to the substrate (catastrophic failure).

Q1: My STEP value has dropped to 80 mV. Is my Bright Nickel bath lacking sulfur? Answer: Not necessarily. While low sulfur in the Bright Nickel is a possibility, the most insidious and common cause is Sulfur contamination in the Semi-Bright (SB) bath.

- The Causality: The SB layer must be "noble" (sulfur-free). If drag-in from a brightener tank or breakdown of coumarin alternatives introduces sulfur into the SB bath, the SB layer becomes more active (anodic). This shrinks the potential gap () from the bottom up.
- Diagnostic Protocol:
 - Plate a hull cell panel using only the SB bath.
 - Measure the sulfur content (combustion analysis) or perform a STEP test against a pure nickel reference coupon.
 - If the SB potential is shifting negative (active), you have contamination.

Q2: How do I recover a sulfur-contaminated Semi-Bright bath? Answer: You must remove the organic sulfur sources.

- Batch Carbon Treatment: Transfer the solution to a treatment tank. Heat to 60°C. Add 2-5 g/L activated carbon. Agitate for 4-8 hours. Filter back to the main tank.
- Hydrogen Peroxide (H₂O₂): If the contaminant is stubborn, a peroxide oxidation (1-3 mL/L of 35% H₂O₂) prior to carbon treatment may be required to break down organic brighteners.

- **Step-Down Validation:** After treatment, plate a test coupon. The internal stress should return to tensile (or low compressive), and the potential should shift back to noble values.

Q3: If the Semi-Bright is clean, how do I adjust the Bright Nickel? Answer: Increase the concentration of the Carrier (Class I Brightener).

- **Mechanism:** Class I brighteners (e.g., Sodium Saccharin, Benzene Sulfonic Acid) provide the sulfur that codeposits with nickel.
- **Action:** Add carrier in increments of 10%. Allow 4 hours of turnover before re-testing, as codeposition kinetics are not instantaneous.

Module B: High STEP Values (mV)

Symptom: The Bright Nickel is corroding too fast. While this protects the substrate, it leads to unsightly surface blistering and rapid loss of the aesthetic layer.

Q4: We are seeing STEP values of 200+ mV. Is this beneficial for protection? Answer: No. It is "over-protection" leading to cosmetic failure.

- **The Causality:** Excessive sulfur content in the Bright Nickel layer (usually >0.08% S). This is often caused by overdosing Class I brighteners or operating at too low a temperature (lower temperature favors sulfur codeposition).
- **Corrective Action:**
 - **Stop Dosing:** Halt additions of the carrier/index additives.
 - **Electrolysis (Dummy Plating):** Plate onto corrugated steel cathodes at low current density (LCD) to consume organics, though this is slow for Class I brighteners.
 - **Dilution:** The most effective immediate fix is often decanting 10-15% of the bath and replenishing with fresh nickel sulfate/chloride solution (no additives).

Module C: STEP Inversion (Negative Values)

Symptom: The Semi-Bright layer corrodes faster than the Bright layer. Status:CRITICAL PROCESS FAILURE.

Q5: The test indicates the Semi-Bright layer is anodic to the Bright layer. How is this physically possible? Answer: This is almost always a "layer swap" error or massive contamination.

- Check Rectifier Polarity: Ensure the SB tank wasn't accidentally dosed with Brightener, or the tanks physically swapped.
- Drag-In: Did a rack drip Bright Nickel solution back into the Semi-Bright tank?
- Action: If confirmed, the Semi-Bright chemistry is likely unrecoverable if the sulfur load is high. The bath may need to be scrapped or subjected to aggressive high-pH permanganate treatment (consult your chemical supplier).

Experimental Protocol: Validating the Measurement

Before altering bath chemistry, you must validate the metrology.

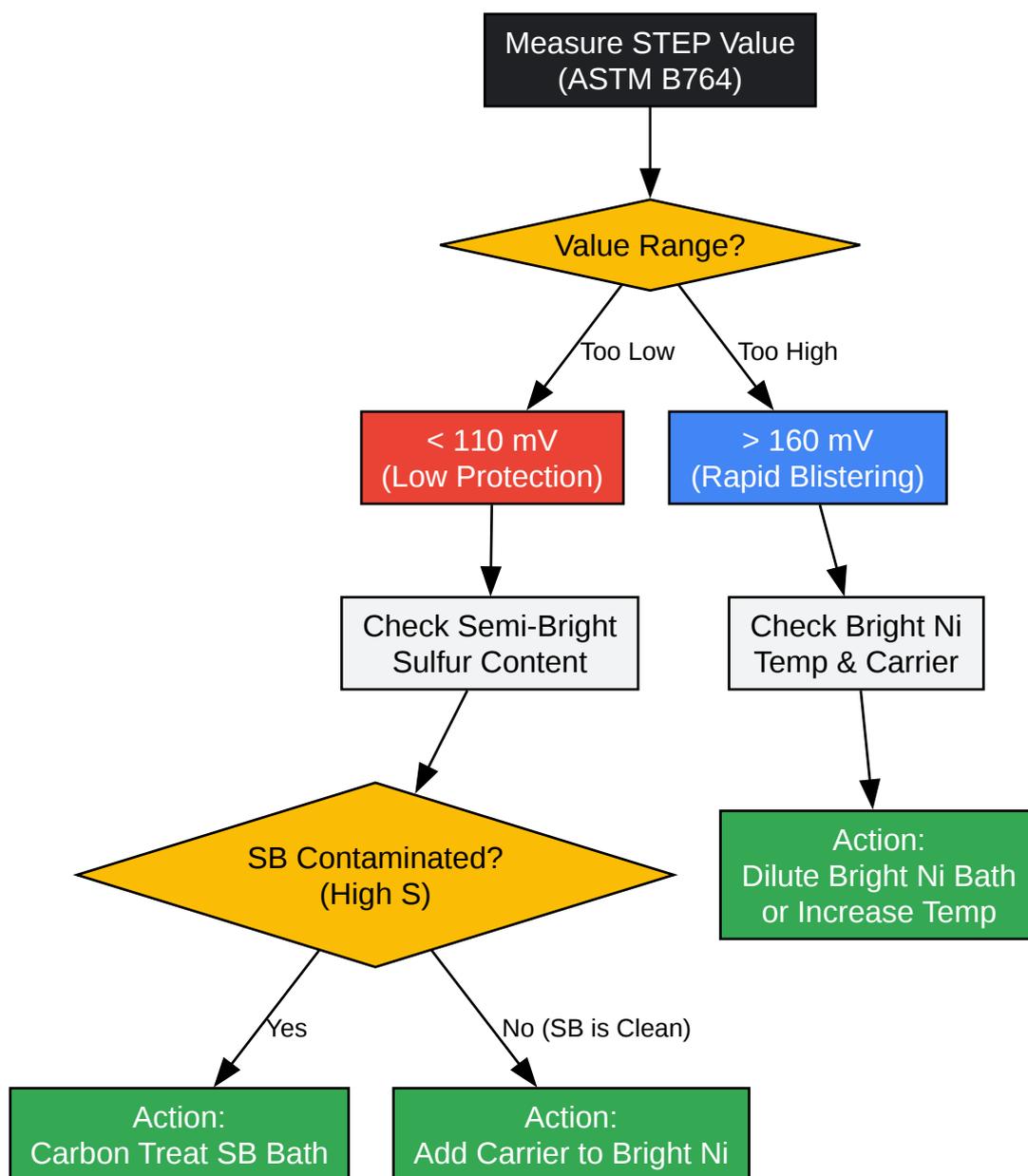
The Reference Electrode Drift

The STEP test uses a reference electrode (typically Ag/AgCl) to measure potential.

- Issue: As the Ag/AgCl electrode ages, its potential drifts.
- Validation Step:
 - Maintain a "Gold Standard" pure nickel foil (99.99% Ni).
 - Run a STEP test on this foil daily.
 - The potential should be absolute (e.g., -250 mV vs Ref). If this value shifts by >10 mV, clean or replace the reference electrode. Do not adjust the bath based on a drifting electrode.

Troubleshooting Logic Flow

Use this decision tree to diagnose STEP deviations.



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Caption: Decision tree for diagnosing STEP deviations. Priority is always checking Semi-Bright purity first.

Quantitative Reference Data

Table 1: Parameter Effects on Sulfur Codeposition (Bright Nickel)

Use this table to predict how process changes will alter your STEP value.

Parameter	Change	Effect on Sulfur % in Deposit	Effect on STEP Potential	Mechanism
Carrier Conc.	Increase	Increases	More Active (Higher mV)	Higher availability of sulfur-bearing organics.
Temperature	Increase	Decreases	Less Active (Lower mV)	Desorption of organics increases at high temp.
Current Density	Increase	Decreases	Less Active (Lower mV)	Nickel deposition rate outpaces organic diffusion.
Agitation	Increase	Increases	More Active (Higher mV)	Thins diffusion layer, bringing more organics to cathode.

Table 2: Standard STEP Targets (ASTM B456/B764)

Layer Combination	Target Potential Difference ()	Function
Semi-Bright / Bright	120 - 150 mV	Standard Duplex automotive protection.
High S Strike / Bright	+15 to +30 mV	Strike is more active than Bright Ni.
Microporous / Bright	0 - 20 mV	Microporous layer is usually similar to Bright Ni.

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